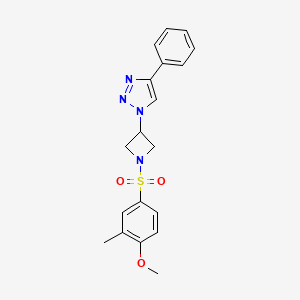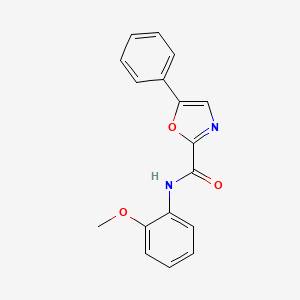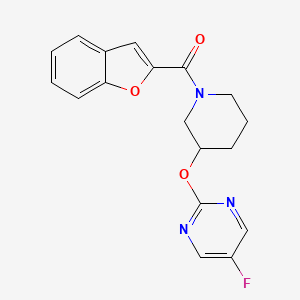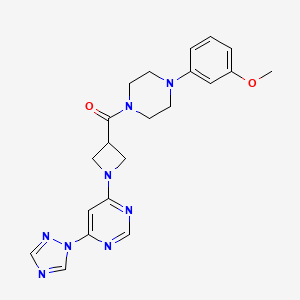![molecular formula C15H17NO2S2 B2379947 N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide CAS No. 2034410-48-3](/img/structure/B2379947.png)
N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide is a synthetic compound that belongs to the class of benzo[b]thiophene derivatives. . The unique structure of this compound, which includes a benzo[b]thiophene core and a tetrahydrothiophene moiety, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of benzo[b]thiophene-2-carboxylic acid with 3-methoxytetrahydrothiophene-3-ylmethylamine under appropriate reaction conditions . The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This could include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and improve product yields .
Chemical Reactions Analysis
N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
For example, oxidation of the benzo[b]thiophene moiety can lead to the formation of sulfoxides or sulfones, while reduction of the amide group can yield the corresponding amine. Substitution reactions on the benzo[b]thiophene ring can introduce various functional groups, enhancing the compound’s biological activity and chemical properties .
Scientific Research Applications
N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide has shown potential in various scientific research applications. In medicinal chemistry, it has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties . The compound’s unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
In material science, benzo[b]thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The incorporation of the tetrahydrothiophene moiety can enhance the compound’s electronic properties, making it suitable for use in advanced electronic devices.
Mechanism of Action
The mechanism of action of N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, its anticancer activity may be attributed to its ability to inhibit specific kinases or interfere with cell signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide can be compared with other benzo[b]thiophene derivatives, such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is a dental anesthetic. Both compounds share the benzo[b]thiophene core but differ in their substituents and biological activities .
The unique combination of the benzo[b]thiophene core and the tetrahydrothiophene moiety in this compound sets it apart from other similar compounds.
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c1-18-15(6-7-19-10-15)9-16-14(17)13-8-11-4-2-3-5-12(11)20-13/h2-5,8H,6-7,9-10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFQJBMXYRBZGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=CC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-3-[(2-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2379866.png)

![7-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2379871.png)








![1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2379884.png)

